Dimethyldi(2-thienyl)silane
Overview
Description
Dimethyldi(2-thienyl)silane is a heterocyclic organic compound with the molecular formula C10H12S2Si . It contains a total of 26 bonds, including 14 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 10 aromatic bonds, 2 five-membered rings, and 2 Thiophene(s) .
Molecular Structure Analysis
The molecular structure of Dimethyldi(2-thienyl)silane consists of 10 carbon atoms, 12 hydrogen atoms, 2 sulfur atoms, and 1 silicon atom . It has a total of 26 bonds, including 14 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 10 aromatic bonds, 2 five-membered rings, and 2 Thiophene(s) .Physical And Chemical Properties Analysis
Dimethyldi(2-thienyl)silane has a molecular weight of 224.42 g/mol . The boiling point is 75-80ºC at 0.4mm and it has a density of 1.12g/cm3 .Scientific Research Applications
Proteomics Research
Dimethyldi(2-thienyl)silane is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify proteins, and investigate the structure and function of proteins in a complex mixture .
Silane Coupling Agent
Silane coupling agents, including Dimethyldi(2-thienyl)silane, are used to improve the adhesion of inorganic/polymer interfaces . They contain both organic functional and alkoxy groups in one molecule. The organic functional group interacts with polymers and the silanol group forms a covalent bond with the inorganic surface .
Surface Modification
Silane coupling agents like Dimethyldi(2-thienyl)silane are used for surface modification . They can introduce functional groups onto the surfaces of particles, which can improve the properties of the material .
Synthesis of Nanoparticles
Amino-silanized surfaces are used in the synthesis of nanoparticles . Silane coupling agents are a simple way to introduce functional groups onto the surfaces of particles .
Ligand Immobilization
Silane coupling agents are used in ligand immobilization . This process involves attaching a ligand to a solid support, which can be used in various applications such as drug delivery and biosensors .
Polymer Composites
Silane coupling agents are used in the creation of polymer composites . They can improve the mechanical, physical, swelling, and dynamic viscoelastic properties of composites .
Safety and Hazards
Future Directions
properties
IUPAC Name |
dimethyl(dithiophen-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12S2Si/c1-13(2,9-5-3-7-11-9)10-6-4-8-12-10/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCHUCVMGSCQMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CS1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12S2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504481 | |
Record name | Dimethyldi(thiophen-2-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90504481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17888-49-2 | |
Record name | Dimethyldi(thiophen-2-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90504481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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